molecular formula C12H18O2Si B11880646 (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane

(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane

Cat. No.: B11880646
M. Wt: 222.35 g/mol
InChI Key: OBSDFVRTHOESNN-ZRDIBKRKSA-N
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Description

(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane is an organosilicon compound with the molecular formula C12H18O2Si. It is known for its unique structure, which includes a methoxy group, a phenyl group, and a trimethylsilane group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane typically involves the reaction of trimethylsilyl chloride with (E)-1-methoxy-2-phenylvinyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction and recrystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism by which (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilane group can participate in hydrophobic interactions, while the methoxy and phenyl groups can engage in hydrogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and its ability to modify other molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-((1-Methoxy-2-phenylvinyl)oxy)dimethylsilane
  • (E)-((1-Methoxy-2-phenylvinyl)oxy)ethylsilane
  • (E)-((1-Methoxy-2-phenylvinyl)oxy)propylsilane

Uniqueness

(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane is unique due to its specific combination of functional groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable in various applications.

Properties

Molecular Formula

C12H18O2Si

Molecular Weight

222.35 g/mol

IUPAC Name

[(E)-1-methoxy-2-phenylethenoxy]-trimethylsilane

InChI

InChI=1S/C12H18O2Si/c1-13-12(14-15(2,3)4)10-11-8-6-5-7-9-11/h5-10H,1-4H3/b12-10+

InChI Key

OBSDFVRTHOESNN-ZRDIBKRKSA-N

Isomeric SMILES

CO/C(=C\C1=CC=CC=C1)/O[Si](C)(C)C

Canonical SMILES

COC(=CC1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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